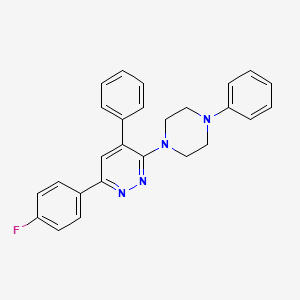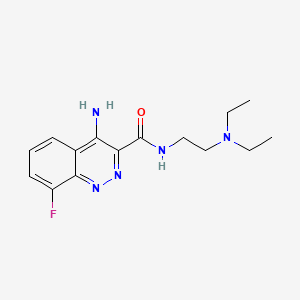
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, a pyrazine ring, and a benzamide group. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide typically involves multiple steps. One common method involves the reaction of 2-cyanophenylpiperazine with a pyrazine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a hydrogenated form of the compound .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial agent.
Medicine: Research has focused on its potential use in treating infectious diseases, particularly tuberculosis.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the function of certain enzymes or proteins that are essential for the survival of pathogenic microorganisms. This inhibition disrupts critical cellular processes, leading to the death of the microorganism .
類似化合物との比較
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.
Phenylpyrazine-2-carboxamides: Compounds with similar structural features and antimicrobial activity.
Uniqueness
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further development as a therapeutic agent .
特性
CAS番号 |
915373-23-8 |
|---|---|
分子式 |
C22H20N6O |
分子量 |
384.4 g/mol |
IUPAC名 |
4-[6-[4-(2-cyanophenyl)piperazin-1-yl]pyrazin-2-yl]benzamide |
InChI |
InChI=1S/C22H20N6O/c23-13-18-3-1-2-4-20(18)27-9-11-28(12-10-27)21-15-25-14-19(26-21)16-5-7-17(8-6-16)22(24)29/h1-8,14-15H,9-12H2,(H2,24,29) |
InChIキー |
JVZNDGWDGGMLTN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


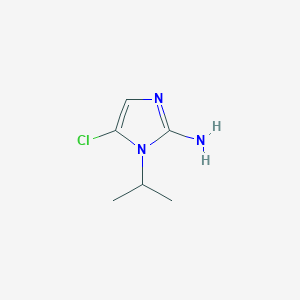
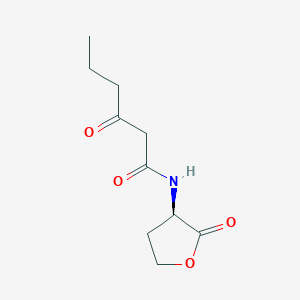
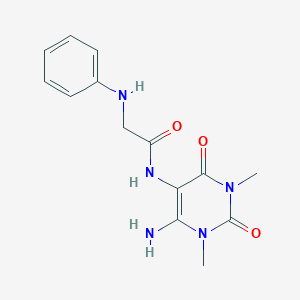
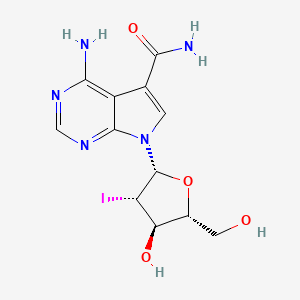


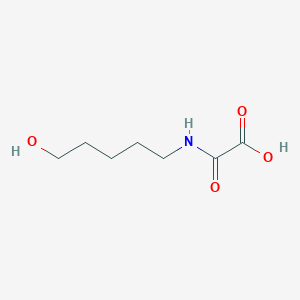
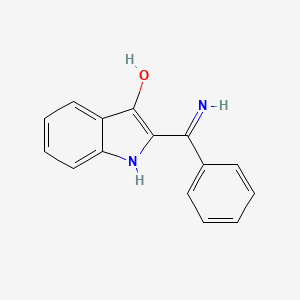
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)

